molecular formula C17H13FN4O3 B4341953 (4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4341953
M. Wt: 340.31 g/mol
InChI Key: PKQTWPRURDLCEF-UHFFFAOYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a fluorophenyl group, a nitrophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method involves the condensation of 4-fluoroaniline with a suitable aldehyde, followed by cyclization with a hydrazine derivative. The reaction is usually carried out in an anhydrous ethanol solution, with glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.

Scientific Research Applications

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal cations, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-4-[(4-nitrophenyl)iminomethyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c1-11-16(10-19-13-4-8-15(9-5-13)22(24)25)17(23)21(20-11)14-6-2-12(18)3-7-14/h2-10,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQTWPRURDLCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.